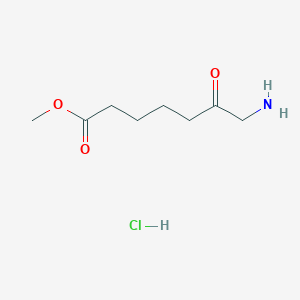
Methyl7-amino-6-oxoheptanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-amino-6-oxoheptanoate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-6-oxoheptanoate hydrochloride typically involves the esterification of 7-amino-6-oxoheptanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Methyl 7-amino-6-oxoheptanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-6-oxoheptanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino compounds .
Scientific Research Applications
Methyl 7-amino-6-oxoheptanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for testing and calibration.
Biology: Employed in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-amino-6-oxoheptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminohexanoate hydrochloride: Similar in structure but with a shorter carbon chain.
Methyl 8-amino-7-oxoheptanoate hydrochloride: Similar but with an additional carbon atom in the chain.
Uniqueness
Methyl 7-amino-6-oxoheptanoate hydrochloride is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
methyl 7-amino-6-oxoheptanoate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-3-2-4-7(10)6-9;/h2-6,9H2,1H3;1H |
InChI Key |
IFDANVFRVLYDHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















